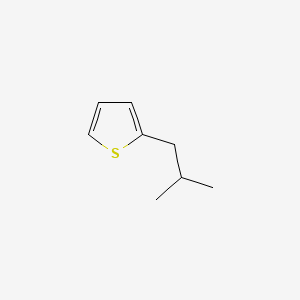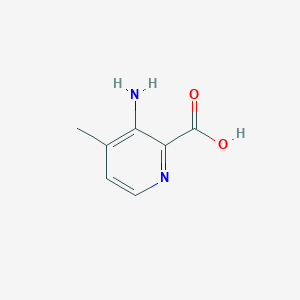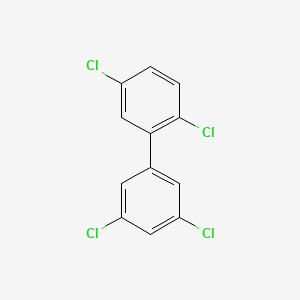
2,3',5,5'-Tetrachlorobiphenyl
Overview
Description
2,3’,5,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with varying numbers of chlorine atoms attached. These compounds are known for their environmental persistence and potential health impacts. 2,3’,5,5’-Tetrachlorobiphenyl, specifically, has been studied for its effects on biological systems and its environmental behavior .
Mechanism of Action
Target of Action
The primary target of 2,3’,5,5’-Tetrachlorobiphenyl (also known as PCB72) is the Estrogen sulfotransferase . This enzyme plays a crucial role in the metabolism of estrogens and is involved in the regulation of estrogen activity in the body .
Mode of Action
PCB72 interacts with its target, the Estrogen sulfotransferase, by binding to it . This binding is highly specific, as demonstrated by the use of a PCB72-targeting aptamer in a highly sensitive environmental sensor . The binding of PCB72 to the aptamer results in a competitive interaction, leading to fewer aptamers sticking to the substrate .
Biochemical Pathways
It is known that pcb72 can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . This suggests that PCB72 could have a significant impact on biological rhythms and potentially other physiological processes.
Pharmacokinetics
It is known that the rate of metabolism and excretion of pcb72 is slower than would be predicted according to its degree of chlorination . This suggests that the bioavailability of PCB72 may be influenced by its chemical structure and the position of the chlorine atoms .
Result of Action
It is known that pcb72 can inhibit the expression of the core circadian component per1 , which could have significant effects on biological rhythms and potentially other physiological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PCB72. For example, the presence of other PCBs and interfering species in the environment can affect the specificity and selectivity of PCB72’s interaction with its target . Furthermore, PCB72 has been detected in real water samples, suggesting that it can persist in the environment .
Biochemical Analysis
Biochemical Properties
2,3’,5,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with a specific aptamer, which is used as a recognition element in a highly sensitive environmental aptamer sensor . This interaction is highly specific and competitive .
Cellular Effects
The effects of 2,3’,5,5’-Tetrachlorobiphenyl on cells are complex and multifaceted. For example, it has been shown to affect the membrane of Ralstonia eutropha H850 cells, causing a decrease in fluorescence polarization . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl can alter cellular processes by affecting membrane properties .
Molecular Mechanism
The molecular mechanism of 2,3’,5,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules. For instance, it has been found to competitively bind with a specific aptamer, resulting in a few aptamers sticking to the substrate . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl could insert into the aptamers .
Temporal Effects in Laboratory Settings
The effects of 2,3’,5,5’-Tetrachlorobiphenyl can change over time in laboratory settings. For example, it has been found that the metabolism of this compound in rats occurs rapidly, with metabolites being detected after only a 24-hour exposure . This suggests that the effects of 2,3’,5,5’-Tetrachlorobiphenyl on cellular function can change over time.
Dosage Effects in Animal Models
The effects of 2,3’,5,5’-Tetrachlorobiphenyl can vary with different dosages in animal models. For instance, it has been found that the distribution of this compound and its metabolites in rats changes following acute, nose-only inhalation of different doses . This suggests that the effects of 2,3’,5,5’-Tetrachlorobiphenyl can be dose-dependent.
Metabolic Pathways
2,3’,5,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. For example, it has been found to undergo hydroxylation, a major metabolic pathway, in phenobarbital-induced rat liver microsomes . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl interacts with enzymes and cofactors involved in these pathways.
Transport and Distribution
2,3’,5,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. For instance, it has been found in various tissues, including adipose, brain, intestinal content, lung, liver, and serum, in rats following acute, nose-only inhalation . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl can be transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,5,5’-Tetrachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This process involved the use of chlorine gas and a catalyst, resulting in a mixture of polychlorinated biphenyls with varying degrees of chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,3’,5,5’-Tetrachlorobiphenyl can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Partially dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
2,3’,5,5’-Tetrachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications in scientific research include:
Environmental Monitoring: Used as a marker for studying the distribution and persistence of polychlorinated biphenyls in the environment.
Toxicological Studies: Employed in research to understand its effects on biological systems, including its impact on cellular membranes and oxidative phosphorylation.
Analytical Chemistry: Utilized in the development of sensitive detection methods, such as surface-enhanced Raman spectroscopy (SERS) for environmental monitoring.
Comparison with Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
3,3’,5,5’-Tetrachlorobiphenyl: A compound with a similar degree of chlorination but different substitution pattern.
Comparison: 2,3’,5,5’-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to 2,2’,5,5’-Tetrachlorobiphenyl, it may exhibit different environmental persistence and toxicity profiles due to the positional differences of chlorine atoms .
Properties
IUPAC Name |
1,3-dichloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTMFEPLVQOWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074152 | |
| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-42-0 | |
| Record name | PCB 72 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6P71YB8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


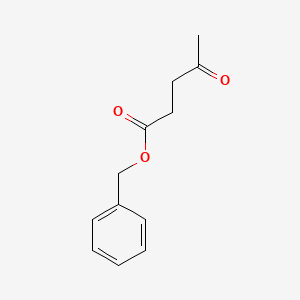
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)

![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
amine](/img/structure/B1596541.png)
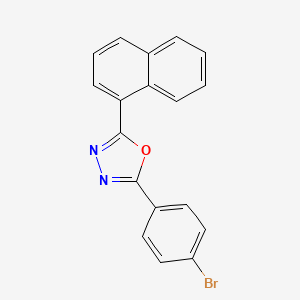
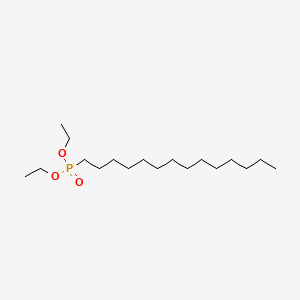
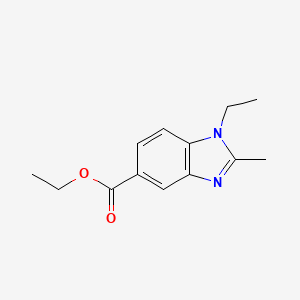

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B1596552.png)
